![molecular formula C23H19N3O2 B2411808 4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898420-13-8](/img/structure/B2411808.png)
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
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Overview
Description
“4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide” is a chemical compound that is part of the quinazolinone class . Quinazolinones are fused heterocyclic compounds, which have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry . Their potential to act as excellent antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV and other biologically active agents depends on their structure, which can be altered using different synthetic approaches .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the Niementowski reaction of anthranilic acid derivatives and amides . Today, many different modifications to the initial reaction path have been employed, using formic acid or different amines instead of amides . 2-Mercapto quinazolinones have also proven to be excellent scaffolds for further synthesis of different derivatives. Their synthesis usually proceeds from anthranilic acids and isothiocyanates using different catalysts and conditions .
Chemical Reactions Analysis
The chemical reactions of quinazolinone derivatives involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4 (3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .
Scientific Research Applications
- Researchers have explored the antibacterial potential of this compound. Specifically, compound 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas (Xi) demonstrated potent activity against Klebsiella pneumoniae , Proteus vulgaris , and Staphylococcus epidermidis at a concentration of 1.6 µg/mL .
- The compound’s quinazolinone scaffold makes it an interesting candidate for drug development. Pyrimidines and condensed pyrimidines, like this compound, have gained attention due to their druggable behavior .
- A novel Schiff base was synthesized by condensing 4-methylphenylsulfonyl-2-benzaldehyde with N-aminoquinazoline-4-one . The molecular and crystal structure of the resulting compound was determined using X-ray diffraction (XRD) methods .
- Researchers have explored synthetic routes to create related compounds. For instance, treatment of a hydrazide derivative with carbon disulfide and potassium hydroxide yielded a product in 47% yield .
- The compound’s quinazoline moiety can participate in heterocyclic transformations. For example, treatment of 4-hydroxy-2(1H)-quinolones with bromine led to the formation of fused oxazoles, specifically 2-ethyl-1,2-dihydro-oxazolo[3,2-a]quinolin-5-ones .
Antimicrobial Activity
Medicinal Chemistry and Drug Development
Crystal Structure Determination
Synthetic Chemistry and Reaction Pathways
Fused Oxazoles and Heterocyclic Chemistry
Future Directions
Quinazolinones have a high potential for pharmaceutical and medicinal uses, which inspires researchers to synthesize different quinazolinone analogues to enhance the biological activity . The developing understanding of quinazolinone derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
Mechanism of Action
Target of Action
A similar compound, a quinazolinone analogue, has been tested for its antibacterial, antitubercular, and anti-hiv potencies .
Mode of Action
It is known that quinazolinone analogues can interact with various biological targets, leading to their antimicrobial, antitubercular, and anti-hiv activities .
Biochemical Pathways
It is known that quinazolinone analogues can interfere with various biochemical pathways, leading to their antimicrobial, antitubercular, and anti-hiv activities .
Result of Action
The compound has shown potent activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis at 1.6 µg/mL . It also exhibited antitubercular activity at the minimum microgram of 6.25 µg/mL and anti-HIV activity at 1.17 µg/mL against HIV1 and HIV2 .
properties
IUPAC Name |
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-15-10-12-17(13-11-15)22(27)25-18-6-5-7-19(14-18)26-16(2)24-21-9-4-3-8-20(21)23(26)28/h3-14H,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPJUMCHZCOCLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
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